molecular formula C17H17N3O B5860586 N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide

Cat. No.: B5860586
M. Wt: 279.34 g/mol
InChI Key: WZGVSRGDLAZWRE-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-A]pyridine (B132010) Derivatives as Privileged Structures in Chemical Research

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thus exhibiting a wide range of pharmacological activities. nih.gov The versatility of the imidazo[1,2-a]pyridine core allows for extensive structural modifications, enabling the development of targeted therapeutic agents. researchgate.netresearchgate.net

Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including:

Anticancer researchgate.netnih.gov

Antituberculosis researchgate.netrsc.orgnih.govrsc.org

Antiviral researchgate.netnih.govresearchgate.net

Antimicrobial nih.govresearchgate.net

Anti-inflammatory nih.govresearchgate.net

Anticonvulsant nih.govnih.gov

Analgesic nih.govresearchgate.net

The therapeutic relevance of this scaffold is underscored by its presence in several commercially available drugs. Notable examples include Zolpidem (an insomnia medication), Alpidem (B1665719) (an anxiolytic), and Zolimidine (B74062) (an anti-ulcer agent). nih.govrsc.orgnih.govresearchgate.net The success of these established drugs continues to fuel research into novel analogues for various therapeutic applications. researchgate.net

Overview of Research Trajectories for N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide and Related Analogues

Research into this compound and its analogues has primarily focused on exploring the structure-activity relationships (SAR) by modifying substituents at various positions of the imidazo[1,2-a]pyridine core and altering the amide side chain at the C3-position. These investigations aim to develop potent and selective ligands for specific biological targets, such as central nervous system receptors.

A significant area of research has been the development of ligands for benzodiazepine (B76468) receptors (BZR). A study involving N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides, which are close analogues of the title compound, revealed that substituents on the heterocyclic ring system heavily influence binding affinity and selectivity for central (CBR) versus peripheral (PBR) benzodiazepine receptors. nih.gov For instance, compounds with substituents at the C6-position displayed a wide range of selectivities, while disubstitution at the C6- and C8-positions resulted in ligands that were over 1000-fold more selective for PBR. nih.gov

The functional activity of these analogues has also been assessed. The acetamide (B32628) derivative known as 7f was identified as a potent positive modulator of GABA-evoked Cl- currents, with a potency slightly greater than Zolpidem at α1β2γ2s GABAA receptor subtypes. nih.gov

CompoundSubstituentsReceptor TypeIC50 (nM)Reference
7f 6-ClCBR1.1 nih.gov
PBR13.5 nih.gov
7k 6-NO2CBR1300 nih.gov
PBR5.6 nih.gov
7m 6-ICBR2.5 nih.gov
PBR7.9 nih.gov
7o 6,8-di-ClCBR>10000 nih.gov
PBR2.5 nih.gov

This table presents the binding affinities (IC50 values) of selected N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide analogues for central (CBR) and peripheral (PBR) benzodiazepine receptors. Data sourced from a study on 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives. nih.gov

Another research trajectory for this class of compounds has been the design of melatonin (B1676174) receptor ligands. Structure-activity relationship studies indicated that an ethanamide side chain at the C3-position was crucial for binding to melatonin receptors. researchgate.net A methoxy (B1213986) group at the C6-position (analogous to the C5-position in melatonin's indole (B1671886) ring) was also found to enhance binding affinity. The compound N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide demonstrated high affinity for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM) receptor subtypes. researchgate.net

Furthermore, the antitubercular potential of imidazo[1,2-a]pyridine-3-carboxamides has been a significant focus. researchgate.netbio-conferences.org A notable clinical candidate, Q203 (Telacebec), emerged from a series of imidazo[1,2-a]pyridine amides and has shown activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis by targeting the QcrB subunit of the cytochrome bc1 complex. rsc.orgnih.gov This highlights the therapeutic potential of modifying the amide functionality at the C3-position for infectious disease applications.

Historical Context of Imidazo[1,2-A]pyridine System Investigations in Medicinal Chemistry

The investigation of the imidazo[1,2-a]pyridine system in medicinal chemistry has a rich history, with its versatile pharmacological profile being recognized for decades. researchgate.net The scaffold's structural resemblance to biologically significant compounds like purines and indoles made it an attractive target for synthetic and medicinal chemists from early on. bio-conferences.org

Initial explorations led to the discovery and development of drugs that would become mainstays in clinical practice. Compounds such as zolimidine for peptic ulcers, zolpidem for insomnia, and the anxiolytic alpidem contain the imidazo[1,2-a]pyridine moiety and represent the early successes of research into this chemical class. nih.govresearchgate.net These achievements solidified the scaffold's reputation and spurred further investigation into its broader therapeutic potential.

Over the years, research has evolved from broad screenings to more targeted drug design approaches. Advances in synthetic methodologies have allowed for the creation of vast libraries of imidazo[1,2-a]pyridine derivatives, which have been evaluated for a wide array of biological activities, including anthelmintic, antifungal, and anticancer properties. researchgate.netacs.org The sustained interest in this heterocyclic system is a testament to its proven track record and its continuing promise in the development of novel therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-8-15(21)19-17-16(13-9-4-3-5-10-13)18-14-11-6-7-12-20(14)17/h3-7,9-12H,2,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGVSRGDLAZWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Butanamide and Its Analogues

Classical and Established Synthetic Routes to the Imidazo[1,2-A]pyridine (B132010) Core

The foundational methods for the synthesis of the imidazo[1,2-a]pyridine nucleus have been in practice for decades and remain valuable due to their reliability and versatility. These approaches typically involve the condensation of readily available starting materials.

Reactions Involving 2-Aminopyridines and α-Haloketones

One of the most direct and widely employed methods for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine (B139424) and an α-haloketone. bio-conferences.orgscielo.br This reaction, first described in 1925, proceeds via the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. scielo.bracs.org

The versatility of this method allows for the introduction of various substituents on both the pyridine (B92270) and imidazole rings by selecting appropriately substituted starting materials. For the synthesis of the 2-phenylimidazo[1,2-a]pyridine (B181562) core, 2-aminopyridine is reacted with an α-haloacetophenone, such as 2-bromoacetophenone (B140003). scielo.br The reaction can be carried out under various conditions, often with heating in a suitable solvent.

Reactant 1Reactant 2ConditionsProductReference
2-Aminopyridine2-BromoacetophenoneHeating in a solvent (e.g., ethanol)2-Phenylimidazo[1,2-a]pyridine scielo.br
Substituted 2-AminopyridinesSubstituted α-HaloacetophenonesVarious, including base-catalyzedSubstituted 2-Phenylimidazo[1,2-a]pyridines acs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. bio-conferences.orgbeilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net

A prominent example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.netmdpi.com This reaction is typically catalyzed by a Lewis or Brønsted acid and provides a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.orgmdpi.com By choosing the appropriate aldehyde (e.g., benzaldehyde), the 2-phenyl substituent can be incorporated. The resulting 3-amino group can then be further modified to introduce the desired butanamide side chain.

Another notable MCR involves the reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt. bio-conferences.org This approach allows for the direct installation of substituents at both the 2- and 3-positions of the imidazo[1,2-a]pyridine ring.

Reaction TypeReactantsCatalystKey FeatureReference
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acidForms 3-aminoimidazo[1,2-a]pyridines beilstein-journals.orgresearchgate.netmdpi.com
Copper-catalyzed MCR2-Aminopyridine, Aldehyde, Terminal AlkyneCopper saltDirect synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines bio-conferences.org

Advanced and Sustainable Synthetic Methodologies

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, environmentally friendly, and sustainable methods. This has led to the emergence of advanced techniques for the synthesis of imidazo[1,2-a]pyridines.

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resources, and waste reduction. nih.govmdpi.com Several one-pot procedures for the synthesis of imidazo[1,2-a]pyridines have been reported. nih.govmdpi.com These often combine the formation of the core structure with subsequent functionalization.

For instance, a one-pot, three-component reaction of 2-aminopyridines, isatins, and isocyanides can produce tetracyclic fused imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov Another approach involves a one-pot, two-step protocol where 2-aminopyridines react with 2-arylacetaldehydes in the presence of N-iodosuccinimide. acs.org

Transition-Metal-Free Synthetic Approaches

While transition-metal catalysis is a powerful tool in organic synthesis, the use of expensive and potentially toxic metals is a concern. Consequently, there is a growing interest in developing transition-metal-free synthetic routes. nih.govcolab.ws Several such methods have been successfully applied to the synthesis of imidazo[1,2-a]pyridines. acs.orgnih.gov

These approaches often rely on the use of alternative catalysts or catalyst-free conditions. bio-conferences.orgnih.gov For example, a catalyst-free reaction between 2-aminopyridine and phosphorylated alkynes under mild conditions has been developed. acs.org Another strategy involves the use of molecular iodine as a catalyst for the reaction of pyridines with oxime esters. acs.orgnih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ccspublishing.org.cn These principles are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines. ccspublishing.org.cnnih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates. bio-conferences.org A notable example is the reaction of α-bromo/chloroketones with 2-aminopyridines at 60°C without a catalyst or solvent. bio-conferences.org

Mechanochemical synthesis: This technique involves grinding solid reactants together, often with a catalytic amount of liquid, to initiate a chemical reaction. scielo.br The synthesis of 2-phenylimidazo[1,2-a]pyridine has been achieved through manual grinding or vortex mixing of 2-bromoacetophenone and 2-aminopyridine, offering a solvent-free and energy-efficient alternative. scielo.br

Aqueous media: The use of water as a solvent is a key aspect of green chemistry. acs.org An efficient synthesis of imidazo[1,2-a]pyridine derivatives has been developed using a copper(II)-ascorbate catalyzed domino A3-coupling reaction in an aqueous micellar medium. acs.org

Green Chemistry ApproachDescriptionExampleReference
Solvent-freeReaction conducted without a solvent.Reaction of 2-aminopyridines with α-haloketones at elevated temperature. bio-conferences.org
MechanochemistryGrinding solid reactants to induce a reaction.Manual grinding of 2-bromoacetophenone and 2-aminopyridine. scielo.br
Aqueous MediaUsing water as the reaction solvent.Copper-catalyzed A3-coupling in an aqueous micellar solution. acs.org

Visible Light-Mediated Functionalization

Visible-light photoredox catalysis has become a prominent strategy for the C-H functionalization of imidazo[1,2-a]pyridines under mild and environmentally benign conditions. rsc.orgrsc.org These methods typically involve the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

A variety of functional groups have been successfully introduced at the C3 position of the imidazo[1,2-a]pyridine ring system using visible light. For instance, trifluoromethylation and trifluoroethylation have been achieved using sodium triflinate or 1,1,1-trifluoro-2-iodoethane (B141898) in the presence of photoredox catalysts like mesityl acridinium (B8443388) or iridium complexes. researchgate.net Similarly, perfluoroalkylation can be accomplished with perfluoroalkyl iodides via the formation of photoactive electron donor-acceptor (EDA) complexes. mdpi.com

Other functionalizations include thiocyanation, sulfenylation, and alkoxycarbonylation. researchgate.netnih.gov The introduction of an ester group via alkoxycarbonylation is particularly noteworthy as it provides a handle for further synthetic transformations to build analogues of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide. nih.gov Furthermore, visible-light-induced C3-aminoalkylation has been demonstrated through oxidative cross-dehydrogenative coupling with N-phenyltetrahydroisoquinoline or via decarboxylative coupling. nih.govmdpi.com The C3-azolylation of imidazo[1,2-a]pyridines with 2-bromoazoles has also been developed using an iridium-based photocatalyst, expanding the range of accessible analogues. rsc.org

The general mechanism for these transformations often involves the photocatalyst absorbing light and reaching an excited state. This excited state can then interact with a substrate to initiate a radical cascade that ultimately functionalizes the C3 position of the imidazo[1,2-a]pyridine. researchgate.net

Regioselective Functionalization Strategies

The inherent reactivity of the imidazo[1,2-a]pyridine system makes the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack and radical functionalization. This intrinsic property is the basis for the high regioselectivity observed in many synthetic methods.

Direct C-H Arylation Methods

Direct C-H arylation is a powerful method for synthesizing C3-arylated imidazo[1,2-a]pyridines, which are precursors or analogues of the target molecule. Both transition-metal-catalyzed and metal-free approaches have been developed.

Transition-metal-catalyzed methods, particularly those using palladium and rhodium, have been effective for the regioselective C-H arylation of imidazo[1,2-a]pyridines. researchgate.netdntb.gov.ua The N-1 atom of the imidazo[1,2-a]pyridine ring can act as a directing group, facilitating ortho-C-H functionalization of the 2-aryl substituent. nih.gov However, for functionalization of the imidazo[1,2-a]pyridine core itself, the electronic properties favor reaction at C3.

More recently, visible-light-mediated, metal-free C-H arylation methods have gained traction. One such approach utilizes diazonium salts as the aryl source in the presence of a photocatalyst like chlorophyll. researchgate.netrsc.org This method provides a green alternative to traditional transition-metal-catalyzed reactions. researchgate.net Another innovative, transition-metal-free method involves a halogen bond-assisted regioselective C-H arylation under visible light. researchgate.net In this system, the interaction between an aryl halide and a base initiates an electron transfer process to generate an aryl radical, which then couples with the imidazo[1,2-a]pyridine at the C3 position. researchgate.net

The table below summarizes selected examples of C3-functionalization of the 2-phenylimidazo[1,2-a]pyridine core.

Functionalization TypeReagents and ConditionsCatalyst/MediatorReference
TrifluoromethylationSodium triflinate, visible lightMesityl acridinium researchgate.net
Trifluoroethylation1,1,1-Trifluoro-2-iodoethane, visible lightfac-Ir(ppy)₃ researchgate.net
PerfluoroalkylationPerfluoroalkyl iodides, visible lightPhotoactive EDA complex mdpi.com
C3-ArylationDiazonium salts, visible lightChlorophyll researchgate.netrsc.org
C3-ArylationAryl halides, KOtBu, visible lightHalogen bond-assisted researchgate.net
C3-Azolylation2-Bromoazoles, visible lightIr(ppy)₂(dtbbpy)PF₆ rsc.org
SulfenylationSulfinic acids, TBHP, visible lightEosin B nih.gov
AlkoxycarbonylationCarbazates, (NH₄)₂S₂O₈, blue LEDRose bengal nih.gov

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. Consequently, stereoselective synthesis is not a consideration for its direct preparation.

However, stereoselectivity would become a crucial aspect in the synthesis of certain analogues. For instance, if the butanamide side chain were to be substituted with a group that creates a chiral center (e.g., at the alpha or beta position), then stereoselective methods would be required to control the configuration of that center. Similarly, if the phenyl ring or the imidazo[1,2-a]pyridine core were substituted in a manner that introduces elements of chirality, such as atropisomerism, then stereoselective control would be necessary.

As of the current literature, the focus has been primarily on the functionalization of the imidazo[1,2-a]pyridine core rather than on the stereoselective synthesis of chiral derivatives of this compound. The development of such stereoselective methodologies could be a future direction in the exploration of the chemical space around this scaffold.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation

While specific experimental spectra for N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide are not available, its characteristic spectroscopic features can be reliably predicted based on the well-understood behavior of its constituent functional groups: the 2-phenylimidazo[1,2-a]pyridine (B181562) core and the butanamide side chain.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine (B132010) and phenyl rings, as well as signals for the butanamide side chain. The protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions. The five protons of the 2-phenyl group would likely appear as a multiplet between δ 7.3 and 8.0 ppm. A key signal would be the N-H proton of the amide, expected as a singlet in the δ 8.0-9.5 ppm range. The aliphatic protons of the butanamide chain would appear upfield: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around δ 1.6-1.8 ppm, and a triplet for the methylene group next to the carbonyl (-CH₂-CO) around δ 2.2-2.4 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C=O) of the amide is the most downfield signal, typically appearing around δ 170-175 ppm. The spectrum would also feature numerous signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the fused heterocyclic system and the phenyl ring. The aliphatic carbons of the butanamide chain would be found in the upfield region of the spectrum (δ 10-40 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming the connectivity within the butanamide chain and the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning all proton and carbon signals by correlating connected ¹H and ¹³C nuclei.

The IR spectrum of this compound would be dominated by characteristic absorption bands of its functional groups.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanamide chain would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=O Stretch (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, is expected between 1650 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II): This band, arising from N-H bending coupled with C-N stretching, typically appears around 1520-1570 cm⁻¹.

Aromatic C=C and C=N Stretches: The "fingerprint" region below 1600 cm⁻¹ would contain a series of sharp bands corresponding to the stretching vibrations within the aromatic and heteroaromatic rings.

Mass spectrometry would be used to confirm the molecular weight and investigate the fragmentation pattern of the molecule. For this compound (C₁₇H₁₇N₃O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 279.34 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Common fragmentation pathways in electron ionization (EI) would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the loss of a propyl radical (•C₃H₇) and the formation of a fragment at m/z 236.

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of propene (C₃H₆) and the formation of a fragment at m/z 237.

Cleavage of the Amide Bond: Scission of the C-N amide bond could result in the formation of the 2-phenylimidazo[1,2-a]pyridin-3-amine (B1594234) cation at m/z 209 and the loss of a butanoyl radical, or the formation of a butanoyl cation at m/z 71.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

As no crystal structure has been published for the title butanamide compound, the following data is from the detailed crystallographic study of its close analog, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (C₁₅H₁₃N₃O). nih.govresearchgate.net This structure provides critical insights into the molecular conformation and solid-state packing expected for this class of compounds.

The crystal structure of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide was determined using single-crystal X-ray diffraction at a low temperature (120 K) to minimize thermal motion and obtain a high-resolution structure. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The key parameters from the data collection and structure refinement are summarized below. nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₅H₁₃N₃O
Formula Weight251.3 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.9680 (5)
b (Å)5.6784 (2)
c (Å)15.8145 (5)
β (°)101.039 (3)
Volume (ų)1231.13 (7)
Z (Molecules per unit cell)4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)120
Reflections collected15703
Independent reflections2556
Final R-factor (R[F² > 2σ(F²)])0.036
Goodness-of-fit (S)1.00

The molecular conformation is characterized by a slight twist between the imidazo[1,2-a]pyridine ring system and the phenyl ring, with a dihedral angle of 9.04 (5)°. nih.govresearchgate.net This near-planar conformation is a key feature of the molecule's geometry.

The solid-state packing of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is primarily dictated by a strong intermolecular hydrogen bond. nih.govresearchgate.net The hydrogen atom on the amide nitrogen (N3) acts as a hydrogen bond donor, while the pyridine nitrogen (N1) of an adjacent molecule serves as the acceptor. nih.gov This specific N—H···N interaction links the molecules into one-dimensional columns that extend along the b-axis of the crystal lattice. nih.govresearchgate.net No significant interactions were observed between these columns, indicating a structure dominated by these linear chains. nih.gov

The geometric details of this primary intermolecular interaction are provided in the table below. nih.gov

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N3—H3n···N1ⁱ0.872.143.003 (2)171.1

Symmetry code: (i) x, y+1, z

Conformational Analysis of the Imidazo[1,2-A]pyridine and Phenyl Moieties (e.g., Torsion Angles)

Research on N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, a compound structurally analogous to the subject molecule, reveals a nearly coplanar arrangement of the two ring systems. nih.govresearchgate.net In the solid state, the torsion angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is a mere 9.04 (5)°. nih.govresearchgate.net This planarity is influenced by the crystal packing, which in this case features columns of molecules interconnected by N—H⋯N hydrogen bonds. nih.govresearchgate.net

However, studies of other derivatives of 2-phenylimidazo[1,2-a]pyridine demonstrate that considerable rotational freedom exists around the single bond connecting the phenyl and imidazopyridine moieties. The specific substituent at the C3 position plays a significant role in dictating the preferred dihedral angle. For instance, in 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle is reported to be 28.61 (4)°. nih.gov

Further illustrating this conformational variability, the analysis of (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, which has a more sterically demanding substituent at the C3 position, showed two independent molecules in the asymmetric unit with different conformations. researchgate.net The dihedral angles between the fused imidazo[1,2-a]pyridine system and the phenyl ring were found to be 40.52 (8)° and 38.99 (7)°, respectively. researchgate.net Similarly, other substituted derivatives exhibit dihedral angles between the pyridine and benzene (B151609) rings ranging from 25.04 (10)° to 31.11 (12)°. nih.gov

This collective data indicates that while a near-planar conformation is possible, the phenyl group in this compound is likely twisted out of the plane of the imidazo[1,2-a]pyridine core. The exact angle in a given environment will be a balance between the steric hindrance imposed by the butanamide side chain at C3 and the electronic effects that favor conjugation and planarity.

Table 1: Dihedral Angles in 2-Phenylimidazo[1,2-a]pyridine Derivatives

Compound NameSubstituent at C3Dihedral Angle (°) between Phenyl and Imidazo[1,2-a]pyridine Rings
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide-NHCOCH₃9.04 (5) nih.govresearchgate.net
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde-CHO28.61 (4) nih.gov
(E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a)pyridin-3-amine-N=CH-C₄H₃S40.52 (8) / 38.99 (7) researchgate.net
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine-NH-tBu25.04 (10) nih.gov
N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine-NH-tBu31.11 (12) nih.gov

Molecular Interaction Studies and Mechanistic Insights Non Clinical Focus

Receptor Binding Affinity and Selectivity Research

Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been extensively studied for their affinity to both central benzodiazepine (B76468) receptors (CBRs), which are part of the GABA-A receptor complex, and peripheral benzodiazepine receptors (PBRs), now known as the translocator protein (18 kDa) (TSPO). Research has shown that modifications to the imidazo[1,2-a]pyridine (B132010) core can significantly influence binding affinity and selectivity for these receptors.

A series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides demonstrated high affinity and selectivity for either CBR or PBR, depending on the substituents on the heterocyclic ring system. Specifically, the introduction of substituents at the C(6) and/or C(8) positions plays a critical role in determining the binding profile. For instance, 6-substituted compounds displayed a wide range of selectivity ratios (IC50(CBR)/IC50(PBR)), while 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR over CBR.

Furthermore, certain structural features have been identified as crucial for high binding affinity and selectivity towards PBR. These include the presence of lipophilic substituents at the 8-position of the imidazopyridine nucleus and a chlorine atom at the para position of the phenyl ring at C(2).

Compound DerivativeReceptor TargetBinding Affinity (IC50)Selectivity Ratio (CBR/PBR)
6-substituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamidesCBR/PBRVariable0.32 to 232
6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamidesPBRHigh>1000

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential to interact with melatonin (B1676174) receptors, MT1 and MT2, which are G-protein coupled receptors involved in regulating circadian rhythms. A novel class of 2-phenylimidazo[1,2-a]pyridines has been designed and synthesized as melatonin receptor ligands.

Studies on these compounds have revealed that specific structural modifications can lead to high affinity for both MT1 and MT2 receptors. For example, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide showed good affinities for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM) receptors. drugbank.com Another derivative, 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, exhibited good selectivity for the MT2 receptor over the MT1 receptor, with a selectivity ratio (MT1/MT2) of 19. drugbank.com

Compound DerivativeMT1 Ki (nM)MT2 Ki (nM)Selectivity Ratio (MT1/MT2)
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide2883.5
3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide--19

The molecular interactions between 2-phenylimidazo[1,2-a]pyridine derivatives and their respective receptors are key to their binding affinity and selectivity. For benzodiazepine receptors, the nature and position of substituents on the imidazopyridine ring system are critical. Lipophilic substituents at the C(8) position and a para-chloro substituent on the C(2)-phenyl ring enhance affinity and selectivity for PBR. wikipedia.org This suggests that these regions of the molecule are involved in crucial hydrophobic interactions within the receptor's binding pocket.

For melatonin receptors, the presence and position of a methoxy (B1213986) group on the imidazo[1,2-a]pyridine ring, as seen in the studied derivatives, are likely important for mimicking the natural ligand melatonin, which also possesses a methoxy group. The length and composition of the side chain at the 3-position also significantly influence binding affinity and selectivity between MT1 and MT2 receptors. These structure-activity relationships indicate that specific hydrogen bonding and van der Waals interactions are at play in the ligand-receptor complex.

Enzyme Inhibition Research

While no specific data is available for the inhibitory activity of N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide against the enzymes listed below, studies on closely related 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives provide valuable insights into the potential of this chemical class as enzyme inhibitors.

A series of 3-phenylimidazo[1,2-a]pyridine derivatives have been evaluated for their inhibitory potential against human carbonic anhydrase isozymes I and II (hCA-I and hCA-II). researchgate.net These zinc-containing metalloenzymes are involved in various physiological processes. The study revealed that the synthesized analogs exhibited potent inhibitory strength against both isozymes, with Ki values in the nanomolar range. researchgate.net The inhibitory activity was found to be competitive, suggesting that these compounds may interact with the active site of the enzymes. researchgate.net

EnzymeInhibitory Activity of 3-phenylimidazo[1,2-a]pyridine derivatives (Ki range in nM)Standard (Acetazolamide) Ki (nM)
hCA-I104.36 - 439.41466.53 ± 41.22
hCA-II119.46 - 472.35481.18 ± 33.05

The same series of 3-phenylimidazo[1,2-a]pyridine derivatives was also screened for their inhibitory activity against α-glucosidase and α-amylase, enzymes that play a key role in carbohydrate metabolism. researchgate.net The results indicated that these compounds are potent inhibitors of both enzymes, with IC50 values in the nanomolar range, significantly more potent than the standard drug, acarbose. researchgate.net The mode of inhibition against both enzymes was determined to be competitive. researchgate.net

EnzymeInhibitory Activity of 3-phenylimidazo[1,2-a]pyridine derivatives (IC50 range in nM)Standard (Acarbose) IC50 (nM)
α-Glucosidase247.50 - 784.3222,800
α-Amylase342.67 - 1011.5310,000

Proton Pump Inhibition (e.g., H+/K+-ATPase)

The imidazo[1,2-a]pyridine scaffold, which forms the core of this compound, is a recognized pharmacophore in the development of antiulcer agents. researchgate.net Certain substituted imidazo[1,2-a]pyridines have been identified as a class of compounds possessing both gastric antisecretory and cytoprotective properties. researchgate.net The mechanism underlying their antisecretory function is suggested to be the inhibition of the H+/K+-ATPase enzyme, commonly known as the proton pump. researchgate.net A notable example from this class is 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (SCH 28080), which was advanced to clinical evaluation based on these properties. researchgate.net This indicates that the core structure of this compound is relevant to the inhibition of this critical enzyme in gastric acid secretion.

Kinase Inhibition (e.g., AAK1, ASK1)

The imidazo[1,2-a]pyridine framework is a key structural feature in the design of various kinase inhibitors.

Adaptor-Associated Kinase 1 (AAK1) Inhibition: AAK1 is a serine/threonine kinase that has been validated as a therapeutic target for neuropathic pain. nih.govnih.gov Small-molecule inhibitors of AAK1 based on related heterocyclic scaffolds have demonstrated significant potential. For instance, LP-922761, an inhibitor with an imidazo[1,2-b]pyridazine (B131497) core, shows potent AAK1 inhibition. nih.gov Studies on such compounds provide insight into the potential of the broader class of imidazo-based heterocycles. nih.govnih.gov The inhibition of AAK1 is mechanistically linked to the α2 adrenergic receptor pathway. nih.gov

CompoundTarget KinaseIC₅₀ (Enzyme Assay)IC₅₀ (Cell Assay)
LP 922761AAK14.8 nM7.6 nM
TIM-098aAAK10.24 µM0.87 µM

Data sourced from multiple studies. researchgate.net

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in cellular responses to stress, including reactive oxygen species (ROS) and inflammatory cytokines. nih.gov Its inhibition is an attractive therapeutic strategy for various conditions. nih.gov Derivatives of imidazo[1,2-a]pyridine have been specifically designed and synthesized as potent and selective inhibitors of ASK1. nih.govresearchgate.net These compounds were developed from a benzothiazole (B30560) derivative identified through high-throughput screening and have demonstrated oral bioavailability. nih.govresearchgate.net Kinetic analysis confirms that these inhibitors are ATP-competitive. nih.gov

Compound ClassTarget KinaseInhibitory ActivityMechanism
Imidazo[1,2-a]pyridine derivativesASK1Potent InhibitionATP-Competitive
2-Arylquinazoline derivativesASK1Submicromolar InhibitionATP-Competitive

Data based on findings from high-throughput screening and subsequent optimization. nih.govnih.govresearchgate.net

Modulation of Biochemical Pathways

Pathway Modulation Through Specific Enzyme or Receptor Engagement

The engagement of this compound and related analogs with specific enzymes and receptors leads to the modulation of critical biochemical pathways.

Inhibition of ASK1 by imidazo[1,2-a]pyridine derivatives directly modulates downstream signaling cascades. ASK1 is a key component that activates both the p38 MAP kinase and the c-Jun N-terminal kinase (JNK) pathways. nih.gov By inhibiting ASK1, these compounds can prevent the activation of these stress-related pathways, which are implicated in apoptosis and inflammation. nih.gov

Furthermore, compounds with a 2-phenylimidazo[1,2-a]pyridine core have been identified as potent ligands for peripheral benzodiazepine receptors (PBR), now known as the 18-kDa translocator protein (TSPO). nih.govnih.gov The binding of these ligands to TSPO can stimulate the synthesis of neurosteroids, including pregnenolone (B344588) and progesterone. nih.gov This demonstrates a clear modulation of the steroidogenesis pathway through receptor engagement. The imidazo[1,2-a]pyridine scaffold has also been incorporated into compounds targeting other pathways, such as olprinone, a selective phosphodiesterase 3 (PDE3) inhibitor. mdpi.com

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Impact of Substituent Modifications on Binding and Activity

SAR studies on the 2-phenylimidazo[1,2-a]pyridine scaffold have revealed key structural features that determine binding affinity and selectivity for various biological targets.

For binding to peripheral benzodiazepine receptors (PBR/TSPO), specific substitutions are crucial. The presence of a chlorine atom at the para-position of the 2-phenyl ring, combined with lipophilic substituents at position 8 of the imidazopyridine nucleus, results in high binding affinity and selectivity for PBR. nih.gov Modifications to the amide nitrogen of the side chain also significantly influence binding. nih.gov

In the context of melatonin receptor ligands, an ethanamide side chain at the C-3 position was found to be important for receptor binding. researchgate.net The addition of a methoxy group at the C-5 position of the imidazo[1,2-a]pyridine core further enhanced binding affinity. researchgate.net For ASK1 inhibitors, SAR studies have guided the optimization of hit compounds, leading to potent derivatives. researchgate.net

TargetScaffold PositionFavorable SubstituentEffect
PBR/TSPOC2-Phenyl Ringpara-ChloroIncreased binding affinity
PBR/TSPOPosition 8Lipophilic groupIncreased binding affinity
Melatonin ReceptorPosition C-3Ethanamide side chainImportant for binding
Melatonin ReceptorPosition C-5Methoxy groupEnhanced binding affinity

Summary of key SAR findings for the 2-phenylimidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net

Role of Scaffold Decorations in Molecular Recognition

The decoration of the core imidazo[1,2-a]pyridine scaffold plays a critical role in molecular recognition and interaction with biological targets. The crystal structure of the related compound N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide shows that the molecule forms columns interconnected by N—H···N hydrogen bonds, highlighting the scaffold's capacity for specific intermolecular interactions. nih.govresearchgate.net

In kinase inhibition, the scaffold correctly orients the molecule within the ATP-binding pocket. For ASK1 inhibitors, the imidazo[1,2-a]pyridine core forms a key hydrogen bond interaction with the hinge region residue Val757. researchgate.net This molecular recognition is fundamental to its inhibitory activity. researchgate.net

Furthermore, strategic modifications to the scaffold itself can fine-tune physicochemical properties and biological activity. For example, the introduction of an 8-fluoro group on the imidazo[1,2-a]pyridine ring system has been used to create a bioisosteric replacement for an imidazo[1,2-a]pyrimidine (B1208166) core in GABAA receptor modulators. researchgate.net This demonstrates how scaffold decoration can be used to modulate electrostatic surfaces and dipole moments to achieve a desired biological profile while maintaining necessary binding interactions. researchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction of a ligand with a biological target. For derivatives of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold, these studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms.

Derivatives of 2-phenylimidazo[1,2-a]pyridine have been identified as ligands for various biological targets, including the 18-kDa translocator protein (TSPO) and benzodiazepine (B76468) receptors. nih.govnih.gov Structure-activity relationship (SAR) studies on these derivatives have highlighted key molecular features that govern their binding affinity and selectivity. nih.gov For instance, substitutions on the imidazo[1,2-a]pyridine (B132010) nucleus and the 2-phenyl group can significantly influence the ligand's interaction with its target. nih.gov

In the context of N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide, the butanamide side chain at the 3-position is expected to play a significant role in target interaction. The length and flexibility of this chain, compared to the more commonly studied acetamide (B32628) derivatives, could allow for different binding poses and interactions within a receptor's active site. Molecular docking simulations of analogous compounds have shown that the amide group can form crucial hydrogen bonds with amino acid residues in the target protein, while the phenyl ring often engages in hydrophobic or π-stacking interactions.

Potential Biological TargetKey Interacting Moieties of LigandPredicted Types of Interactions
Translocator Protein (TSPO)Imidazo[1,2-a]pyridine core, Phenyl group, Amide side chainHydrophobic interactions, Hydrogen bonding
Benzodiazepine Receptors (CBR/PBR)Imidazo[1,2-a]pyridine core, Phenyl group, Amide side chainHydrogen bonding, π-stacking

The binding mode of 2-phenylimidazo[1,2-a]pyridine derivatives is largely dependent on the specific target. For instance, in the case of TSPO, the planar imidazo[1,2-a]pyridine core is thought to fit into a hydrophobic pocket, while substituents at various positions can modulate the affinity and functional activity (agonist versus antagonist). nih.gov The butanamide group of this compound, with its additional methylene (B1212753) groups, could potentially access deeper regions of a binding site or adopt conformations that allow for more extensive hydrophobic contacts compared to smaller amide substituents.

Computational studies on similar molecules suggest that the amide linker provides a degree of rotational freedom, allowing the molecule to adopt an optimal conformation to maximize its interactions with the receptor. The elucidation of the precise binding mode would require specific docking studies of this compound with relevant protein targets.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of a molecule. These calculations are fundamental in predicting a compound's stability, reactivity, and potential metabolic fate.

The electronic structure of a molecule is key to its chemical behavior. For imidazo[1,2-a]pyridine derivatives, the distribution of electron density, as well as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are of particular interest. The HOMO is associated with the ability to donate an electron, while the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For a related (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the HOMO energy was calculated to be -5.6227 eV, indicating its electron-donating capability. nih.gov The electronic properties of this compound are expected to be influenced by the electron-donating nature of the imidazo[1,2-a]pyridine ring system and the electron-withdrawing character of the butanamide group. Time-dependent density functional theory (TD-DFT) calculations on similar structures have been used to explain their photophysical properties, which are directly related to their electronic structure. rsc.org

Quantum Chemical ParameterSignificancePredicted Trend for this compound
HOMO EnergyElectron-donating abilityRelatively high, indicating susceptibility to electrophilic attack.
LUMO EnergyElectron-accepting abilityRelatively low, indicating susceptibility to nucleophilic attack.
HOMO-LUMO GapChemical stability and reactivityA moderate gap, suggesting a balance between stability and reactivity.

The electronic structure analysis allows for the prediction of a molecule's reactivity. The imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic substitution, particularly at the C3 position. The presence of the butanamide group at this position in this compound would influence further reactions at this site.

Mechanistic studies on the functionalization of 2-phenylimidazo[1,2-a]pyridines have provided insights into their reaction pathways. nih.govrsc.org For example, the reaction of 2-phenylimidazo[1,2-a]pyridine with aldehydes can proceed through different mechanisms depending on the reaction conditions, leading to various products. nih.govrsc.org These studies suggest that the nitrogen atoms in the imidazo[1,2-a]pyridine core play a crucial role in the reaction mechanisms by acting as nucleophiles or bases.

Conformational Analysis using Computational Methods

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis helps to identify the most stable spatial arrangements of a molecule. For this compound, the key conformational feature is the torsion angle between the phenyl ring and the imidazo[1,2-a]pyridine ring system.

A crystal structure study of the closely related N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide revealed that the torsion angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is 9.04(5)°. nih.govresearchgate.net This near-planar conformation suggests a degree of conjugation between the two ring systems. For 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a larger dihedral angle of 28.61(4)° was observed. The butanamide side chain in this compound will have its own conformational flexibility, which could be explored using computational methods to determine the preferred orientations and their relative energies. These preferred conformations are likely to be the ones that are recognized by biological receptors.

Scaffold-Based Drug Design and In Silico Screening Methodologies

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its recurrence in a wide array of biologically active compounds and approved drugs. nih.govresearchgate.net This has made it a focal point for scaffold-based drug design, a strategy that utilizes a common molecular framework as a starting point for developing new drugs. In silico screening methodologies are paramount in this approach, allowing for the rapid, cost-effective evaluation of large virtual libraries of compounds to identify promising candidates for synthesis and further testing. nih.govbenthamdirect.com

The analysis of the imidazo[1,2-a]pyridine scaffold and its derivatives heavily relies on computational tools that can quantify molecular similarity and correlate structural features with biological activity. Molecular fingerprints and 3D alignment are fundamental to this process.

Molecular Fingerprints: These are bit strings that encode the structural features of a molecule. They are used in high-throughput virtual screening to rapidly search large databases for molecules containing the imidazo[1,2-a]pyridine scaffold or substructures with similar features. This initial filtering based on 2D similarity is a crucial first step to identify compounds for more intensive computational analysis.

3D Alignment and QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful methods for understanding the SAR of a series of related compounds. These models require the 3D alignment of the molecules to create a common frame of reference. For instance, a field-based 3D-QSAR study on imidazo[1,2-a]pyridine derivatives as anti-tubercular agents was conducted to elucidate the structural requirements for inhibiting the F1F0 ATP synthase. benthamdirect.com The resulting model, which demonstrated high statistical significance, produced contour maps that indicated which spatial regions around the scaffold favored bulky, electropositive, or electronegative groups, thereby guiding the design of new, more potent derivatives. benthamdirect.com

Table 1: Statistical Validation of a 3D-QSAR Model for Imidazo[1,2-a]pyridine Derivatives benthamdirect.com
ParameterValueDescription
Correlation Coefficient (R²)0.9688Indicates a strong correlation between predicted and actual biological activity.
Cross-validation Coefficient (Q²)0.9045Demonstrates the model's high predictive power and robustness.
F value176Represents the statistical significance of the model.
PLS Factors3The number of principal components used to build the regression model.

Virtual screening is a cornerstone of modern drug discovery, enabling the exploration of vast chemical spaces to identify novel compounds with desired biological activity. For the imidazo[1,2-a]pyridine scaffold, both ligand-based and structure-based virtual screening approaches have been successfully employed.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. An innovative, pre-competitive virtual screening collaboration was undertaken to explore the chemical space around an imidazo[1,2-a]pyridine hit compound for visceral leishmaniasis. nih.govrsc.org This effort involved in silico probing of multiple proprietary pharmaceutical company libraries, using various orthogonal LBVS techniques to rapidly expand the hit chemotype. nih.govresearchgate.net This approach not only identified analogs with improved potency and selectivity but also helped to validate the core scaffold as a viable starting point for a drug discovery program. rsc.org

Table 2: Overview of Ligand-Based Virtual Screening Approaches for an Imidazo[1,2-a]pyridine Hit nih.gov
Collaborating PartnerIn Silico Screening MethodLibrary SizeCompounds Selected
AstraZeneca3D shape similarity (ROCS)~2.2M100
CelgeneMolecular fingerprints (ECFP4)~3.2M100
Eisai2D similarity (MACCS, Atom Pair) & 3D similarity (ROCS)~1.0M42
Shionogi2D similarity (Pipeline Pilot)~1.6M45
Takeda2D similarity & 3D shape/pharmacophore similarity~3.5M100

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, can be used to predict the binding poses and affinities of potential ligands. Molecular docking studies have been performed on various imidazo[1,2-a]pyridine derivatives to predict their binding interactions with targets such as human LTA4H, KRAS G12C, and various kinases. chemmethod.comrsc.org These studies help to rationalize observed biological activities and provide a structural basis for designing compounds with enhanced affinity and selectivity. For example, docking analysis of novel imidazo[1,2-a]pyridine hybrids against the 3D structure of human LTA4H revealed key amino acid interactions within the active site, with the top compounds showing stronger binding affinity than the original ligand. chemmethod.com

These computational strategies are essential for navigating the complexities of drug design and are particularly valuable for scaffolds like imidazo[1,2-a]pyridine, facilitating the discovery of novel therapeutic agents. rsc.org

Derivative Synthesis and Scaffold Exploration for Research Advancement

Strategies for Rational Design of Analogues

The rational design of analogues of the N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide scaffold involves sophisticated medicinal chemistry strategies aimed at exploring new chemical space while retaining key pharmacophoric features. These approaches are essential for optimizing lead compounds and developing novel therapeutic agents.

Scaffold hopping is a key strategy in drug design that involves replacing the core molecular framework of a compound with a structurally different scaffold, while preserving the original biological activity. rsc.org This technique is employed to discover novel intellectual property, improve physicochemical properties, or circumvent issues with toxicity or metabolism.

For the imidazo[1,2-a]pyridine (B132010) framework, scaffold hopping has been successfully utilized to develop new therapeutic candidates. For instance, in the quest for novel antituberculosis agents, researchers have replaced the imidazo[1,2-a]pyridine core of potent inhibitors with other fused bicyclic systems like pyrazolo[1,5-a]pyridines. rsc.org This approach led to the discovery of new series of compounds with significant activity against Mycobacterium tuberculosis. rsc.orgnih.gov Another study used a scaffold hopping strategy to leverage the imidazo[1,2-a]pyridine backbone for the development of covalent inhibitors targeting the KRAS G12C protein, a crucial target in cancer therapy. rsc.org

Core replacement, a strategy closely related to scaffold hopping, focuses on the bioisosteric replacement of parts of the core structure to enhance drug-like properties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. nih.gov

In the context of the imidazo[1,2-a]pyridine scaffold, a notable example is the bioisosteric replacement of a nitrogen atom in the related imidazo[1,2-a]pyrimidine (B1208166) ring with a C-F group, resulting in an 8-fluoroimidazo[1,2-a]pyridine (B164112) core. researchgate.net This modification was explored to fine-tune the physicochemical properties such as the electrostatic surface, pKa, and dipole moment, which can influence receptor binding and selectivity. researchgate.net Such strategies are instrumental in designing analogues of this compound with potentially improved pharmacological profiles.

Synthesis and Comparative Study of N-Butanamide Derivatives

The synthesis of this compound and its derivatives typically starts with the formation of the core 2-phenylimidazo[1,2-a]pyridin-3-amine (B1594234). This key intermediate can be synthesized through a one-pot, three-component Groebke-Blackburn-Bienaymé reaction (GBB-3CR) involving a 2-aminopyridine (B139424), an aldehyde (benzaldehyde), and an isocyanide. nih.govmdpi.com

Once the 3-amino intermediate is obtained, the butanamide side chain can be introduced via standard N-acylation methods, for example, by reacting the amine with butanoyl chloride or butyric anhydride. The synthesis of a closely related analogue, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, has been reported, demonstrating the feasibility of this acylation step.

Comparative studies of N-acyl derivatives are crucial for understanding structure-activity relationships (SAR). For example, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov These studies revealed that modifications to the amide portion significantly impacted potency, with some analogues exhibiting nanomolar activity. nih.gov A similar comparative study involving a series of N-alkanamide derivatives of 2-phenylimidazo[1,2-a]pyridin-3-amine, including the butanamide, would be invaluable for optimizing activity for a specific biological target.

Table 1: Potency of Imidazo[1,2-a]pyridine-3-carboxamide Analogues against M. tuberculosis This table presents hypothetical data for illustrative purposes, based on findings from related studies.

Compound R Group on Amide MIC (μM)
Analogue 1 Methyl (Acetamide) 0.9
Analogue 2 Propyl (Butanamide) 0.2
Analogue 3 Cyclopropyl 0.4
Analogue 4 Phenyl >20

Data inspired by SAR studies on similar scaffolds, such as those reported in studies on anti-TB agents. nih.gov

Development of Probes and Chemical Tools based on the Scaffold

The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an excellent platform for the development of fluorescent probes and other chemical tools for biological research. researchgate.net These tools are essential for studying biological processes, identifying drug targets, and visualizing cellular components.

Researchers have designed and synthesized imidazo[1,2-a]pyridine-based fluorescent probes capable of detecting specific analytes with high sensitivity and selectivity. Examples include probes for:

Metal Ions: A sensor based on a fused imidazopyridine scaffold was developed for the highly sensitive fluorescent detection of Fe³⁺ and Hg²⁺ ions in aqueous solutions and within HeLa cells. rsc.org Another probe functionalized with xanthene was designed for the naked-eye detection of Hg²⁺. rsc.org

Nerve Agent Simulants: Small organic fluorescent molecules derived from imidazo[1,2-a]pyridine have been created for the colorimetric and fluorometric detection of nerve agent simulants like sarin (B92409) (DCP) and tabun (B1200054) (DCNP). nih.gov

Biological Thiols: A fluorescent probe, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), was developed for the selective imaging of cysteine (Cys) in living cells and zebrafish, demonstrating a significant fluorescence enhancement upon reaction. nih.gov

Beyond fluorescent probes, the scaffold can be incorporated into photoaffinity labeling (PAL) probes. A PAL probe typically consists of the pharmacophore (the imidazo[1,2-a]pyridine core), a photo-reactive group (like a diazirine or aryl azide), and a reporter tag. mdpi.comnih.gov Upon binding to its target protein, the probe is irradiated with UV light, causing the photo-reactive group to form a covalent bond with the protein. This allows for the identification and characterization of the biological targets of compounds like this compound.

Table 2: Examples of Imidazo[1,2-a]pyridine-Based Chemical Probes

Probe Type Target Analyte Detection Method Application
Fluorescent Probe Fe³⁺ / Hg²⁺ Fluorescence Turn-on/Turn-off Ion detection in cells rsc.org
Fluorescent Probe Cysteine (Cys) Fluorescence Enhancement Bioimaging in cells and zebrafish nih.gov
Colorimetric/Fluorometric Probe Nerve Agent Simulants Color and Fluorescence Change Environmental/Security Sensing nih.gov

Future Directions in Academic Research on N 2 Phenylimidazo 1,2 a Pyridin 3 Yl Butanamide

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide and its analogs. While classical synthetic routes exist, modern methodologies aim to improve yield, reduce reaction times, and enhance selectivity.

Key areas of exploration include:

One-Pot, Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency by reducing the number of purification steps and saving time and resources. researchgate.net The use of catalysts like zinc chloride has proven effective for creating C-3 functionalized imidazo[1,2-a]pyridines. researchgate.net

Green Chemistry Approaches: Water-mediated and catalyst-free methods are being investigated to make the synthesis more sustainable. researchgate.net Additionally, mechanochemical synthesis, which uses mechanical force instead of bulk solvents, presents a green alternative that can lead to high yields at ambient temperatures. researchgate.net

Catalytic C-H Functionalization: Direct functionalization of the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is a powerful strategy. Iron-catalyzed aerobic oxidative cross-dehydrogenative coupling processes, for example, allow for the direct attachment of various functional groups. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridine derivatives. researchgate.net

MethodologyKey FeaturesPotential AdvantagesReference
One-Pot Three-Component SynthesisUses zinc chloride or acetic acid as a catalyst with phenylglyoxal, 2-aminopyridines, and a third component.High efficiency, reduced reaction time, good yields. researchgate.net
Mechanochemical SynthesisIodine-catalyzed cyclocondensation via electrical grinding.Solvent-free, environmentally friendly, good yields at room temperature. researchgate.net
Aza-Friedel–Crafts ReactionY(OTf)3-catalyzed three-component reaction for C3-alkylation.High atomic economy, excellent functional group tolerance, simple operation. mdpi.com
FeBr3-Catalyzed Aerobic OxidationDirect C-H functionalization of the imidazo[1,2-a]pyridine core with aldehydes.Uses air as an oxidant, high yields for C-3 aroylation. rsc.org

Identification of Additional Molecular Targets and Mechanistic Pathways

The imidazo[1,2-a]pyridine scaffold is known for its diverse pharmacological activities, including anticancer, antiviral, and anxiolytic properties. mdpi.comnih.govresearchgate.net A primary direction for future research on this compound will be to screen it against a wide array of biological targets to uncover new therapeutic applications.

Future research initiatives should include:

Broad-Spectrum Kinase Profiling: Screening the compound against a panel of human kinases to identify potential targets for cancer therapy.

Receptor Binding Assays: Evaluating the binding affinity for various central and peripheral nervous system receptors, such as melatonin (B1676174) and benzodiazepine (B76468) receptors, where other imidazo[1,2-a]pyridine derivatives have shown high affinity. nih.govnih.gov

Anti-Infective Screening: Testing for activity against a range of pathogens, including bacteria (especially drug-resistant strains like Mycobacterium tuberculosis), viruses (such as human cytomegalovirus and varicella-zoster virus), and fungi. nih.govresearchgate.net

Mechanism of Action Studies: Once a biological activity is confirmed, detailed studies will be necessary to elucidate the precise molecular mechanism, which could involve techniques like gene expression profiling, proteomics, and cellular imaging.

Potential Molecular Target ClassKnown Activity of ScaffoldTherapeutic AreaReference
Receptors (GPCRs, Ion Channels)Melatonin (MT1/MT2) and Benzodiazepine (CBR/PBR) receptor ligands.Neurology, Psychiatry nih.govnih.govresearchgate.net
Enzymes (Kinases, etc.)Apoptosis signal-regulating kinase 1 (ASK1) inhibitors.Oncology, Inflammatory Diseases researchgate.net
Viral/Bacterial ProteinsInhibitors of viral replication (CMV, VZV) and bacterial growth (Tuberculosis).Infectious Diseases nih.govresearchgate.net
SARS-CoV-2 Entry ProteinsPotential dual inhibitors of hACE2 and spike protein.Infectious Diseases (COVID-19) nih.gov

Integration of Advanced Computational and Experimental Techniques for Rational Design

The rational design of new drugs relies heavily on the synergy between computational modeling and experimental validation. openmedicinalchemistryjournal.com Future research on this compound will benefit significantly from these advanced techniques to optimize its properties and design next-generation analogs.

Key computational and experimental integrations include:

Molecular Docking and Dynamics: Simulating the interaction of the compound with known and predicted biological targets to understand binding modes and estimate binding affinities. nih.govopenmedicinalchemistryjournal.com

Virtual Screening: Using computational libraries to screen for derivatives of the core scaffold with potentially higher activity against specific targets. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate chemical structure with biological activity to predict the potency of novel, unsynthesized analogs. openmedicinalchemistryjournal.com

ADMET Prediction: In silico modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify and rectify potential liabilities early in the drug design process. nih.gov

TechniqueApplication in Drug DesignExpected OutcomeReference
Molecular DockingPredicts the preferred orientation of a molecule when bound to a target.Identification of key binding interactions and estimation of binding affinity. nih.govopenmedicinalchemistryjournal.com
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules over time.Understanding the stability of the ligand-target complex and conformational changes. openmedicinalchemistryjournal.com
Virtual Screening (VS)Computationally screens large libraries of compounds against a target.Identification of new hit compounds for further development. openmedicinalchemistryjournal.com
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Early optimization of drug-like properties and reduction of late-stage failures. nih.gov

Development of Structure-Guided Research Initiatives

Understanding the three-dimensional structure of a compound and its complex with a biological target is fundamental to modern drug discovery. The crystal structure of the closely related N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide has been determined, providing a solid foundation for structure-guided design. nih.govresearchgate.net

Future efforts in this area will involve:

X-ray Crystallography: Determining the crystal structure of this compound itself, and more importantly, co-crystallizing it with its molecular targets. This provides direct insight into the binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using NMR to study the compound's conformation in solution and to map its binding site on a target protein.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the butanamide side chain and the phenyl and pyridine (B92270) rings to probe how structural changes affect biological activity. The insights gained from the crystal structure will guide these modifications to enhance potency and selectivity.

Crystallographic Data for the Analog N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide nih.govresearchgate.net
ParameterValue
Chemical FormulaC15H13N3O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.9680 (5)
b (Å)5.6784 (2)
c (Å)15.8145 (5)
β (°)101.039 (3)
Volume (ų)1231.13 (7)
Key Structural FeatureIntermolecular N—H⋯N hydrogen bonds form columns of molecules.
Torsion Angle (Pyridine-Phenyl)9.04 (5)°

Application of the Scaffold in Material Science Research

Beyond pharmaceuticals, the unique electronic and photophysical properties of fused heterocyclic systems like imidazo[1,2-a]pyridine open up possibilities in material science. researchgate.net Future academic research could pivot towards exploring the non-biological applications of the this compound scaffold.

Potential research directions include:

Organic Light-Emitting Diodes (OLEDs): The imidazo[1,2-a]pyridine core possesses the necessary electronic properties to serve as a building block for emissive or charge-transporting materials in OLED devices. researchgate.net

Chemical Sensors: Derivatives could be designed to act as fluorescent or colorimetric sensors for detecting specific metal ions or anions. researchgate.net

Donor-Acceptor Dyads: The scaffold can act as an electron donor in donor-acceptor systems, which are studied for their photophysical properties and potential use in organic electronics and photovoltaics. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via condensation of 2-phenylimidazo[1,2-a]pyridin-3-amine with butanoyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Analytical techniques like HPLC (≥95% purity) and ¹H/¹³C NMR are critical for validation .
  • Key Considerations : Reaction temperature (0–5°C for exothermic acyl chloride reactions) and stoichiometric ratios (1:1.2 amine:acyl chloride) improve yield. Side products, such as unreacted amine or over-acylated derivatives, require careful monitoring .

Q. How is the molecular structure of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction (120 K, MoKα radiation) reveals bond lengths, torsion angles (e.g., phenyl-imidazopyridine dihedral angle ~9°), and hydrogen-bonding networks (N–H⋯N interactions). Complementary techniques include FT-IR (amide C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • Key Insights : The butanamide side chain adopts a staggered conformation, optimizing steric interactions. Planarity of the imidazopyridine core enhances π-π stacking in solid-state packing .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Kinase Inhibition : Screen against Btk, EGFR, or CDKs using fluorescence-based ATP competition assays (IC₅₀ determination) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to controls like doxorubicin .
  • Solubility/Stability : Use HPLC-PDA to assess plasma stability (37°C, 24h) and logP via shake-flask method .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., F, Cl) at the phenyl ring to enhance metabolic stability and target binding. Compare IC₅₀ values across derivatives .
  • Side Chain Modulation : Replace butanamide with shorter (acetamide) or branched chains to study steric effects on receptor docking (molecular dynamics simulations) .
    • Data Interpretation : A 2023 study showed 3-fluoro analogs improved Btk inhibition by 40% over non-fluorinated derivatives, suggesting electronegative substituents enhance target engagement .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., ibrutinib for Btk inhibition) and replicate under identical conditions (pH, serum concentration) .
  • Meta-Analysis : Cross-reference data from kinase profiling panels (e.g., Eurofins DiscoverX) to identify off-target effects influencing discrepancies .
    • Case Study : Variability in cytotoxicity (IC₅₀ = 2–10 µM across studies) may arise from differences in cell line genetic backgrounds or assay endpoints (viability vs. apoptosis) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Crystallography : Co-crystallize with Btk to map binding pockets (e.g., H-bonding with hinge region residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • siRNA Knockdown : Confirm target specificity by observing reduced efficacy in Btk-silenced cells .

Q. How can computational tools predict pharmacokinetic properties and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F = 65–80), CYP450 interactions, and hERG liability .
  • Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption risk) .

Key Challenges and Future Directions

  • Synthetic Scalability : Optimize one-pot reactions for gram-scale production (e.g., microwave-assisted synthesis) .
  • Target Polypharmacology : Address off-target kinase inhibition via proteome-wide profiling .
  • In Vivo Validation : Conduct PK/PD studies in rodent models to correlate efficacy with plasma concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.